molecular formula C9H5F2NO B6353411 5-(2,4-Difluorophenyl)oxazole CAS No. 2002657-55-6

5-(2,4-Difluorophenyl)oxazole

Cat. No. B6353411
M. Wt: 181.14 g/mol
InChI Key: SJJZRCYFIXJTNO-UHFFFAOYSA-N
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Description

5-(2,4-Difluorophenyl)oxazole is a chemical compound with the molecular formula C9H5F2NO . It is a derivative of oxazole, a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom .


Synthesis Analysis

The synthesis of oxazole-based molecules, including 5-(2,4-Difluorophenyl)oxazole, has been a topic of interest in recent years. The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .


Molecular Structure Analysis

The molecular structure of 5-(2,4-Difluorophenyl)oxazole consists of a five-membered oxazole ring attached to a 2,4-difluorophenyl group . The exact structure can be represented by the InChI code: 1S/C9H5F2NO/c10-6-1-2-7(8(11)3-6)9-4-12-5-13-9/h1-5H .

Scientific Research Applications

Trypanocidal Activity

  • 2,5-Diphenyloxazole derivatives, including compounds similar to 5-(2,4-Difluorophenyl)oxazole, exhibit trypanocidal activity. Compounds with di- and trihydroxy groups showed inhibitory activity against Trypanosoma congolense, a causative agent of African trypanosomosis in animals (Banzragchgarav et al., 2016).

Photo-Oxidation Studies

  • Research on oxazole and its derivatives, including 5-(2,4-Difluorophenyl)oxazole, highlights their role in heterocycle chemistry, particularly in reactions with singlet oxygen. These reactions are important for understanding the compound's physicochemical properties and potential applications in medicinal chemistry (Zeinali et al., 2020).

Synthesis of α-trifluoromethyl α-amino acids

  • 5-(2,4-Difluorophenyl)oxazole derivatives have been used in the synthesis of α-trifluoromethyl α-amino acids, which are important in pharmaceutical research (Burger et al., 2006).

Antimicrobial Activity

  • Certain derivatives of 5-(2,4-Difluorophenyl)oxazole have been synthesized and evaluated for their antibacterial and antifungal activities, showing promise in the development of new antimicrobial agents (Gadakh et al., 2010).

Catalysis and Synthesis

  • These compounds are also significant in catalysis, with research focusing on the synthesis of oxazoles using various catalytic methods. This includes studies on gold catalysis for synthesizing oxazoles from propargylcarboxamides (Hashmi et al., 2004).

Anticancer Evaluation

  • Novel fluorine-containing derivatives of 5-(2,4-Difluorophenyl)oxazole have been synthesized and evaluated for their anticancer activities, displaying potential as frameworks for developing new anticancer drugs (Kachaeva et al., 2018).

Electro-Optical and Charge Transport Properties

  • Studies on the structural, electro-optical, charge transport, and nonlinear optical properties of oxazole derivatives are significant in the development of materials for electronic applications (Irfan et al., 2018).

Safety And Hazards

The safety data sheet for 5-(2,4-Difluorophenyl)oxazole indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to handle this compound with appropriate protective equipment .

properties

IUPAC Name

5-(2,4-difluorophenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO/c10-6-1-2-7(8(11)3-6)9-4-12-5-13-9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJZRCYFIXJTNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,4-Difluorophenyl)oxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Bracken, M Baumann - The Journal of Organic Chemistry, 2020 - ACS Publications
A continuous flow process is presented, which directly converts isoxazoles into their oxazole counterparts via a photochemical transposition reaction. This results in the first reported …
Number of citations: 16 pubs.acs.org

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